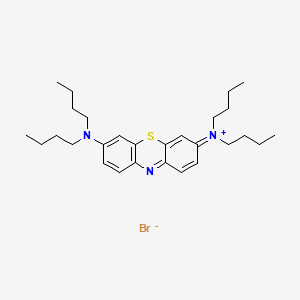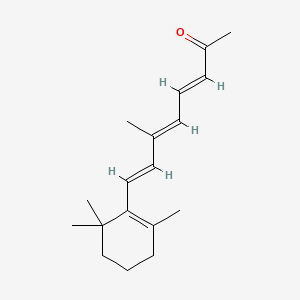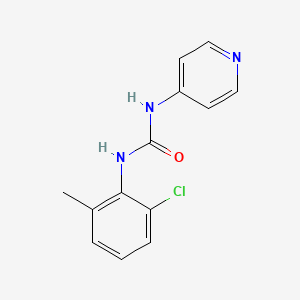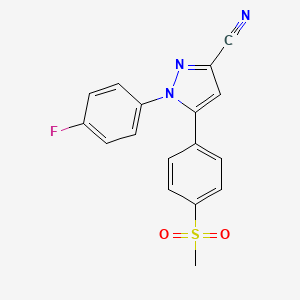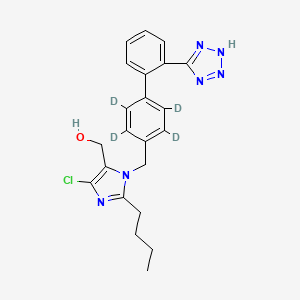
Losartan-d4
Descripción general
Descripción
Losartan-d4 is an internal standard for the quantification of losartan . It is an antagonist of the angiotensin (AT) II receptor subtype AT1 with a Ki value of 5-20 nM . It has been used to control hypertension while protecting renal function .
Synthesis Analysis
A practical, efficient, and green process for the preparation of losartan, an antihypertensive drug, has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) .Molecular Structure Analysis
Losartan-d4 contains four deuterium atoms located on the phenyl group . The formal name is 2-butyl-4-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-imidazole-5-methanol .Chemical Reactions Analysis
A method for assay of losartan, its active metabolite E-3174, and glibenclamide in human serum and urine by HPLC-MS/MS has been developed and validated . This method is universal and allows metabolites to be assayed in both serum and urine .Physical And Chemical Properties Analysis
Losartan-d4 is a solid with a molecular formula of C22H19ClD4N6O and a formula weight of 426.9 . It is soluble in DMSO and ethanol up to 100 mM . An extemporaneous oral liquid suspension of losartan potassium, 5 mg/mL, was found to be physically and microbiologically stable over 28 days .Aplicaciones Científicas De Investigación
Hypertension Management
Losartan-d4 is primarily used in the management of hypertension. It acts as an angiotensin-II receptor blocker, inhibiting the binding of angiotensin II to its receptor, which helps relax blood vessels and lower blood pressure .
Chronic Kidney Disease Treatment
In the treatment of chronic kidney disease, Losartan-d4 has shown benefits such as decreasing proteinuria and slowing the progression of diabetic nephropathy. It helps in controlling hypertension, which is a significant factor in kidney disease progression .
Cardiovascular Disease Prevention
Losartan-d4’s ability to block the angiotensin II receptor makes it useful in cardiovascular disease prevention. It is associated with decreasing stroke risk in patients with left ventricular hypertrophy and improving heart failure outcomes .
Pharmacokinetic Research
Losartan-d4 is used in pharmacokinetic research to study drug-drug interactions. For example, its interaction with Aprepitant, a neurokinin receptor-1 blocker, has been studied to understand the effects on pharmacokinetic parameters when administered concomitantly .
Molecular Structure Analysis
The molecular structure of Losartan-d4 is analyzed using theoretical and experimental NMR studies. Investigations on its synperiplanar and antiperiplanar isomers help understand its conformation within the receptor cavity, which is crucial for its potency .
Side Effect Amelioration in Cancer Treatment
Losartan-d4 has been explored for its potential to alleviate side effects caused by cancer treatments like axitinib. Animal experiments have been conducted to assess its effectiveness in reducing side effects such as hypertension induced by other medications .
Mecanismo De Acción
Target of Action
Losartan-d4, also known as Losartan D4, is a deuterium-labeled variant of Losartan . Losartan is a potent and selective angiotensin II (Ang II) type 1 (AT1) receptor antagonist . The AT1 receptor is the primary target of Losartan-d4 . The AT1 receptor is involved in various physiological processes, including vasoconstriction, aldosterone secretion, cell proliferation, and inflammation .
Biochemical Pathways
Losartan-d4 affects the renin-angiotensin system (RAS), a crucial biochemical pathway involved in the control of blood pressure . The RAS pathway is responsible for the production of Ang II, a potent vasoconstrictor. By blocking the AT1 receptor, Losartan-d4 inhibits the effects of Ang II, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
Losartan is rapidly absorbed following oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite .
Result of Action
The molecular and cellular effects of Losartan-d4’s action include a decrease in Ang II-induced vasoconstriction and aldosterone secretion, leading to vasodilation and a reduction in blood pressure . Losartan-d4 also increases neurogenesis in vivo and in vitro and improves the migratory properties of astrocytes isolated from adult transgenic AD mice .
Action Environment
The action, efficacy, and stability of Losartan-d4 can be influenced by various environmental factors. For instance, the synthesis of Losartan can be affected by environmental conditions, such as temperature . Additionally, the pharmacokinetic properties of Losartan, such as absorption and distribution, can be influenced by factors like diet and the presence of other drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIFNNKUMBGKDQ-IRYCTXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649418 | |
| Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Losartan-d4 | |
CAS RN |
1030937-27-9 | |
| Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)
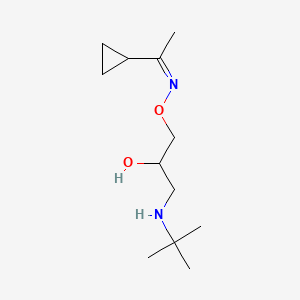

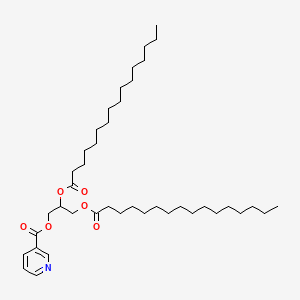

![5-[[5-Fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide](/img/structure/B1663476.png)

